Chlorpyrifos-methyl

Catalog No.
S523560
CAS No.
5598-13-0
M.F
C7H7Cl3NO3PS
M. Wt
322.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorpyrifos-methyl

CAS Number

5598-13-0

Product Name

Chlorpyrifos-methyl

IUPAC Name

dimethoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane

Molecular Formula

C7H7Cl3NO3PS

Molecular Weight

322.5 g/mol

InChI

InChI=1S/C7H7Cl3NO3PS/c1-12-15(16,13-2)14-7-5(9)3-4(8)6(10)11-7/h3H,1-2H3

InChI Key

HRBKVYFZANMGRE-UHFFFAOYSA-N

SMILES

COP(=S)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl

Solubility

1.48e-05 M
In water, 4.0 mg/L at 25 °C
In water, 4.76 mg/L at 20 °C
In acetone > 400; methanol 190; hexane 120 (all in g/kg at 20 °C)

Synonyms

Chlorpyrifos-methyl; M 3196; M-3196; M 3196.

Canonical SMILES

COP(=S)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl

Description

The exact mass of the compound Chlorpyrifos-methyl is 320.895 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.48e-05 min water, 4.0 mg/l at 25 °cin water, 4.76 mg/l at 20 °cin acetone > 400; methanol 190; hexane 120 (all in g/kg at 20 °c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Organothiophosphates - Supplementary Records. It belongs to the ontological category of organic thiophosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Chlorpyrifos-methyl is a synthetic insecticide derived from the parent compound chlorpyrifos []. Developed in the 1960s, it gained significance due to its effectiveness against a broad spectrum of insects in stored products [].


Molecular Structure Analysis

Chlorpyrifos-methyl has the chemical formula C7H7Cl3NO3PS. Its structure features a central phosphorus atom linked to a thiophosphate group (P=S), a methyl group (CH3), a chlorine atom (Cl), and a pyridinyloxy moiety (C5H4NO) []. The P=S group and the pyridinyloxy moiety are crucial for its insecticidal activity [].


Physical And Chemical Properties Analysis

  • Melting point: 42 °C []
  • Boiling point: 136 °C at 0.3 mmHg []
  • Solubility: Slightly soluble in water (25 mg/L) []. More soluble in organic solvents like acetone and chloroform [].
  • Stability: Moderately stable under normal storage conditions. Decomposes slowly in water [].

Chlorpyrifos-methyl acts as an acetylcholinesterase (AChE) inhibitor []. AChE is a vital enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (ACh). By inhibiting AChE, chlorpyrifos-methyl disrupts nerve impulse transmission, leading to insect paralysis and death [].

Insecticide Efficacy

  • Target Pests: A significant area of research focuses on Chlorpyrifos-methyl's effectiveness against various insect pests. Studies evaluate its potency against specific insects in agricultural settings, such as beetles, weevils, and mites [].
  • Mode of Action: Research explores how Chlorpyrifos-methyl functions as an insecticide. It acts by inhibiting acetylcholinesterase, an enzyme crucial for insect nerve function []. This disrupts their nervous system, leading to paralysis and death.

Environmental Fate

  • Persistence and Degradation: Studies investigate Chlorpyrifos-methyl's persistence in the environment, including soil, water, and plants. This helps assess its potential for contamination and long-term effects on ecosystems [].
  • Breakdown Products: Research identifies the byproducts formed when Chlorpyrifos-methyl degrades. Understanding these breakdown products is essential for evaluating their potential toxicity and environmental impact [].

Toxicology and Safety

  • Mammalian Toxicity: A crucial area of research involves assessing Chlorpyrifos-methyl's toxicity in mammals, including humans. This includes studies on acute and chronic exposure effects, potential for carcinogenicity, and developmental neurotoxicity [].
  • Risk Assessment: Research findings contribute to risk assessments that evaluate the safety of Chlorpyrifos-methyl use in agriculture and its potential impact on human health and the environment [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Chlorpyrifos methyl appears as colorless crystals. Corrosive to copper, brass, iron, and tin plate. Used as an insecticide.

Color/Form

White crystals
Amber solid cake

XLogP3

4.3

Exact Mass

320.895

Flash Point

182 °C (Cleveland open cup)

Density

1.64 at 23 °C

LogP

4.31 (LogP)
log Kow = 4.31

Odor

Slight mercaptan

Appearance

Solid powder

Melting Point

43.0 °C
45.5-46.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O49S38267J

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Non-systemic insecticide & acaracide with contact, stomach, & vapor action. Cholinesterase inhibitor.
The acetylcholinesterase, carboxylesterase, and cytochrome p450 monooxygenase activities of three strains of Oryzaephilus srinamensis (L.) were examined to better understand biochemical mechanisms of resistance. The three strains were VOS49 and VOSCM, selected for resistance to malathion and chlorpyrifos-methyl, respectively, and VOS48, a standard susceptible strain. Cross-resistance to malathion and chlorpyrifos-methyl was confirmed in VOS49 and VOSCM. Acetylcholinesterase activity was not correlated to resistance among these strains. VOS49 and VOSCM showed elevated levels of carboxylesterase activity based on p-nitrophenylacetate, alpha-naphthyl acetate, or beta-naphthyl acetate substrates. PAGE zymograms showed major differences in caboxylesterase isozyme banding among strains. VOSCM had one strongly staining isozyme band. A band having the same Rf-value was very faint in VOS48. The VOS49 carboxylesterase banding pattern was different from both VOSCM and VOS48. Cytochrome p450 monooxygenase activity was based on cytochrome p450 content, aldrin epoxidase activity, and oxidation of organophosphate insecticides, all elevated in resistant strains. The monooxygenase activity varied with insecticide substrate and resistant strain, suggesting specific cytochromes P450 may exist for different insecticides. The monooxygenase activity of the VOS49 strain was much higher with malathion than chlorpyrifos-methyl as substrates, whereas VOSCM monooxygenase activity was higher with malathion than chlorpyrifos-methyl as substrates. Results are discussed in the context of resistance mechanisms to organophosphate insecticides in O. surinamensis.
The mechanism of action is inhibition of acetylcholinesterase activity.

Vapor Pressure

4.20e-05 mmHg
3 mPa (2.25X10-5 mm Hg) at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

5598-13-0

Associated Chemicals

3,5,6-Trichloro-2-pyridinol;6515-38-4
Chloropyrifos-methyl oxon; 5598-52-7

Wikipedia

Chlorpyrifos-methyl

Biological Half Life

Two male Sprague-Dawley rats (approximately 200 g) were gavaged with (14)C-radiolabelled chlorpyrifos-methyl (purity >99%; 377 MBq/mmol; labelled at positions 2 and 6 on the pyridyl ring) at a dose level of 16 mg/kg bw (in corn oil). ... Levels of radioactivity indicated rapid clearance from blood, and the peak level seen at 5 hr had declined by 50% at approximately 9 hr following administration, suggesting an initial half-life of approximately 4 hr.

Use Classification

Agrochemicals -> Acaricides, Insecticides
Pharmaceuticals
Acaricides, Insecticides
Environmental transformation -> Pesticides (parent, predecessor)
INSECTICIDES

Methods of Manufacturing

Chlorpyrifos-methyl is produced by reaction of 3,5,6-trichloro-2-pyridinol with O,O-dimethyl phosphorochlorothioate.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies chlorpyrifos methyl (technical grade) as Class III: slightly hazardous; Main Use: insecticide.

Analytic Laboratory Methods

Method: EPA-OW/OST 1699; Procedure: high resolution gas chromatography combined with high resolution mass spectrometry; Analyte: chlorpyrifos-methyl; Matrix: water, soil, sediment, biosolids, and tissue; Detection Limit: 19 pg/L.
Method: EPA-RCA 8141B (GC-FPD); Procedure: gas chromatography with flame photometric detector; Analyte: chlorpyrifos-methyl; Matrix: water, soil, waste samples; Detection Limit: not provided.
Method: EPA-RCA 8141B (GC-NPD); Procedure: gas chromatography with a nitrogen-phosphorus detector (NPD); Analyte: chlorpyrifos-methyl; Matrix: water, soil, waste samples; Detection Limit: not provided.
Product analysis by high performance liquid chormatography. Residues determined by gas liquid chromatography ... by gas chromatography/flame photometric detector with immunoassay, gas chromatography/electron capture detector, or gas chromatography/flame photometric detection.

Storage Conditions

Do not contaminate water, food or feed by storage ... Store in a cool, dry location. Do not store in direct sunlight. Do not use or store near heat or open flame. /Storcide II Grain, Bin and Warehouse Insecticide/

Interactions

Symptoms, lesions and changes in clinical chemistry and hematology were examined in goats orally dosed with dursban (150 mg/kg), reldan (150 mg/kg) and their mixture (300 mg/kg) in certain proportions. More rapid death and severe changes occurred in goats receiving reldan and dursban at 50% of the combined dose than either of the individual compounds.
At the dose of 600 mg/kg, which decreased hepatic nonprotein sulfhydryls (NPSH) by 90%, acetaminophen did not potentiate the effects of the organophosphorus insecticides methylchlorpyrifos, methylparathion or dichlorovos on esterases. On the other hand, depletion of hepatic NPSH by diethylmaleate increased the toxicities of the insecticides. While the reported inhibition of mixed function oxidase activity by acetaminophen may explain the lack of potentiation of methylchlorpyrifos and methylparathion which need to be converted to their oxygen analogs, its failure in potentiating the toxicity of dichlorvos, which does not require metabolic activation, suggests that other mechanisms are involved. Acetaminophen decreased NPSH only in the liver and, to a minor extent, in the kidney, while diethylmaleate caused significant depletion of NPSH in several tissues.
Human volunteer studies have been conducted by orally administering the pesticides deltamethrin (0.01 mg/kg/day) or pirimicarb (0.02 mg/kg/day) at the acceptable daily intake (ADI) together with chlorpyrifos-methyl (0.01 mg/kg/day), in order to investigate any potential interactions that may occur during dietary exposure. Deltamethrin and pirimicarb are metabolised in vivo by hydrolytic enzymes, which may be susceptible to inhibition by esterase-inhibiting compounds, such as chlorpyrifos-methyl. Urine samples were collected at time points up to at least 48 h post-exposure and metabolites were quantified. Urinary metabolite excretion data obtained from the mixed exposures were compared with data obtained from the same individuals given a dose of each individual pesticide on a separate occasion. Metabolite excretion profiles for both pesticides administered as a mixed dose with chlorpyrifos-methyl were qualitatively similar to those obtained for the individual doses. Peak excretion of deltamethrin and pirimicarb metabolites occurred at around 4h post-exposure for both the individual and the mixed exposure scenarios, and metabolite excretion was almost complete within 24h. No statistically significant differences were found between the individual and mixed doses for either metabolite excretion half-life or metabolite levels quantified in 24-h total urine collections. The data presented here indicate that no significant toxicokinetic interactions occur between either deltamethrin or pirimicarb and chlorpyrifos-methyl when orally administered together at the ADI.

Stability Shelf Life

Relatively stable under neutral conditions, but hydrolysed by acids (pH 4-6) &, more readily, by alkalis (pH 8-10).

Dates

Modify: 2023-08-15
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